REACTION_SMILES
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[CH3:13][CH2:14][O:15][C:16]([CH3:17])=[O:18].[Cl:19][CH2:20][Cl:21].[N+:1]([O-:2])(=[O:3])[O:4][C:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:12]>>[NH2:1][O:4][C:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O[N+](=O)[O-])c1ccccc1
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Name
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Type
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product
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Smiles
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NOC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |